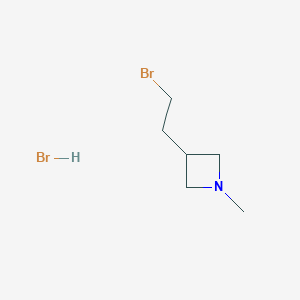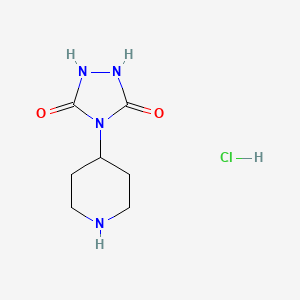
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene is an organobromine compound with a unique and complex structure. It is a colorless, volatile liquid that has a wide range of applications in the scientific research field. It is used in the synthesis of various organic compounds, as well as in the production of pharmaceuticals and agrochemicals. Due to its unique structure, this compound has been studied extensively in recent years, and its properties and applications are being explored in greater depth.
Applications De Recherche Scientifique
Synthesis and Reactivity
Synthesis of Naphthalenes : The compound is used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. These naphthalenes are generated using a process involving 1-bromo-2-(trifluoromethoxy)benzene and lithium diisopropylamide, followed by trapping and isomerization reactions (Schlosser & Castagnetti, 2001).
Versatile Starting Material : The compound serves as a starting material for organometallic synthesis, enabling the creation of various synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Production of Organofluorine Compounds : It is instrumental in the synthesis of new organofluorine compounds. This process involves treating (trifluoromethoxy)benzene with sec-butyllithium and various electrophiles, producing high yields of ortho-substituted derivatives (Castagnetti & Schlosser, 2001).
Fluorescence Properties : 1-Bromo-4-(2,2-diphenylvinyl) benzene, a related compound, is synthesized and characterized for its photoluminescence properties, contributing to the understanding of fluorescence intensity and application in materials science (Zuo-qi, 2015).
Chemical Reactions Study : The compound is used in the study of reactions with benzenethiols, providing insights into the reactivity and product formation in the presence of catalysts like InCl3. This helps in understanding the behavior of similar compounds in various chemical reactions (Zhao et al., 2010).
Diels-Alder Reactions : It plays a role in the synthesis of ortho-CF2Br-Substituted Biaryls through Diels-Alder reactions. This synthesis method is crucial in organic chemistry for producing complex molecular structures (Muzalevskiy et al., 2009).
Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Compounds : The compound contributes to the development of high-yield routes to functionalized benzenes, used in the synthesis of Lewis acid catalysts and luminophores (Reus et al., 2012).
Graphene Nanoribbons Synthesis : It serves as a precursor for the bottom-up synthesis of graphene nanoribbons, highlighting its importance in the field of nanotechnology and materials science (Patil et al., 2012).
Propriétés
IUPAC Name |
1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF4O2/c11-8-3-2-7(17-10(13,14)15)6-9(8)16-5-1-4-12/h2-3,6H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJMFVCGGJQQDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OCCCF)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194707 |
Source


|
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-55-1 |
Source


|
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-(3-fluoropropoxy)-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
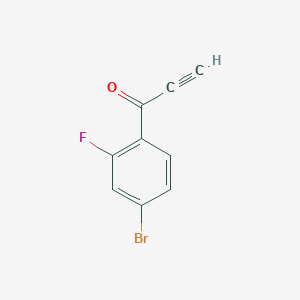
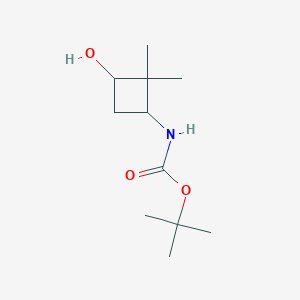
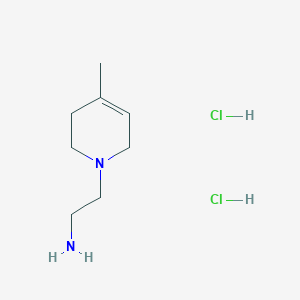
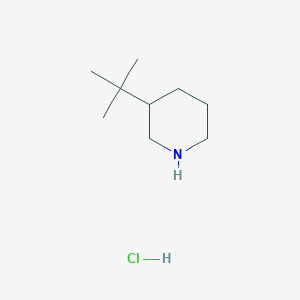
![tert-butyl N-[(2R)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B1382192.png)

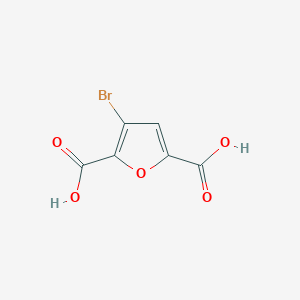

![2-({[(Tert-butoxy)carbonyl]amino}methyl)-4,4-dimethylpentanoic acid](/img/structure/B1382196.png)
![2-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B1382198.png)
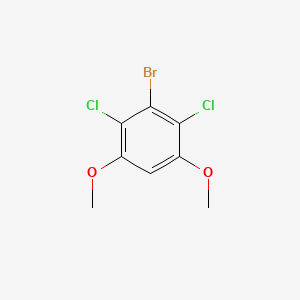
![2-Amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B1382201.png)
